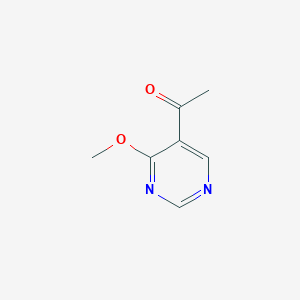![molecular formula C12H4Br2S4 B15231727 3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)
3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is an organic compound with the molecular formula C12H4Br2S4. It is a derivative of bithieno[3,2-b]thiophene, where two bromine atoms are substituted at the 3 and 3’ positions. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene typically involves the bromination of 2,2’-bithieno[3,2-b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are typically used in Suzuki or Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl or heteroaryl compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene has several applications in scientific research, particularly in the field of organic electronics. It is used in the design and synthesis of optoelectronic devices, including:
Organic Solar Cells: It serves as a building block for the active layer in organic photovoltaic cells.
Thin Film Transistors: It is used in the fabrication of organic thin film transistors due to its high charge mobility.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors.
Wirkmechanismus
The mechanism by which 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the conjugated thiophene rings contribute to its high electron affinity and charge mobility. These properties enable efficient charge transport in optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithieno[3,2-b]thiophene: The parent compound without bromine substitution.
3,6-Dibromo-2,2’-bithieno[3,2-b]thiophene: Another brominated derivative with bromine atoms at different positions.
Uniqueness
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring high charge mobility and stability .
Eigenschaften
Molekularformel |
C12H4Br2S4 |
|---|---|
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
6-bromo-5-(6-bromothieno[3,2-b]thiophen-5-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H4Br2S4/c13-7-9-5(1-3-15-9)17-11(7)12-8(14)10-6(18-12)2-4-16-10/h1-4H |
InChI-Schlüssel |
WGJQKMHUVAQDRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC(=C2Br)C3=C(C4=C(S3)C=CS4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)







![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)


